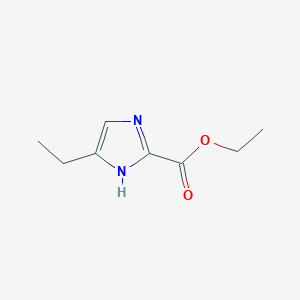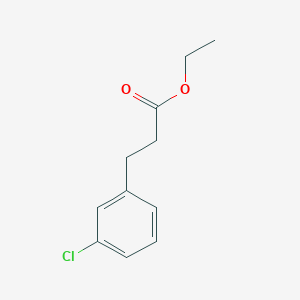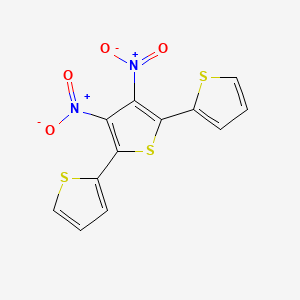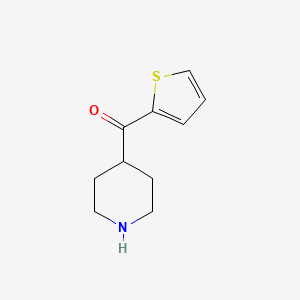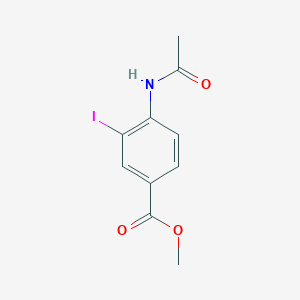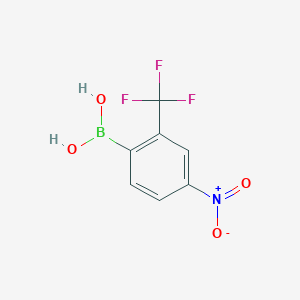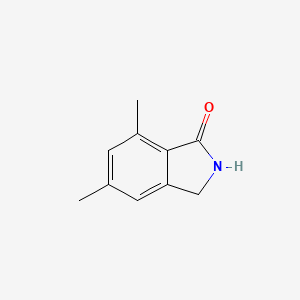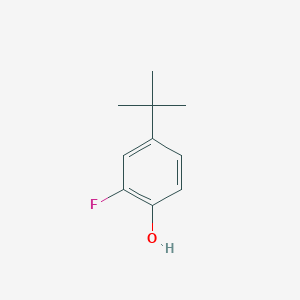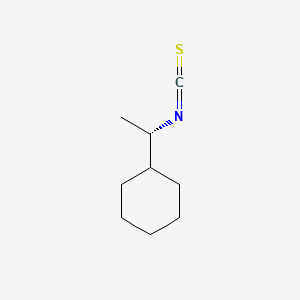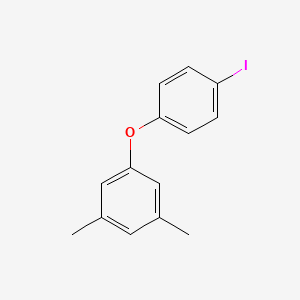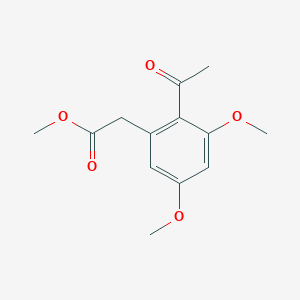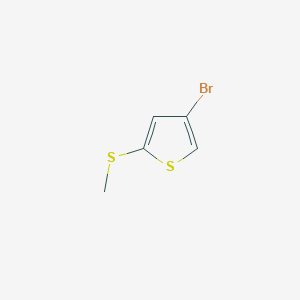
4-Bromo-2-(methylthio)thiophene
Übersicht
Beschreibung
“4-Bromo-2-(methylthio)thiophene” is a chemical compound with the molecular formula C5H5BrS2 and a molecular weight of 209.13 . It is a liquid at room temperature and is stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of thiophene derivatives like “this compound” often involves reactions such as metalation-alkylation with various electrophiles . Other methods include the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered ring made up of one sulfur atom . The InChI code for this compound is 1S/C5H5BrS2/c1-7-5-2-4 (6)3-8-5/h2-3H,1H3 .
Chemical Reactions Analysis
Thiophene derivatives like “this compound” undergo various chemical reactions. For instance, 2-Bromothiophene undergoes metalation-alkylation reaction with various electrophiles to form various 5-alkylated 2-bromo products . It also undergoes coupling with 4-bromo allyl phenyl ether to form allyl phenyl thiophene ether .
Physical And Chemical Properties Analysis
“this compound” has a density of 1.6±0.1 g/cm3, a boiling point of 180.4±20.0 °C at 760 mmHg, and a flash point of 62.9±21.8 °C . It also has a molar refractivity of 37.2±0.3 cm3, a polar surface area of 28 Å2, and a molar volume of 111.4±3.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Photostabilization of Poly(vinyl chloride)
4-Bromo-2-(methylthio)thiophene derivatives have been synthesized and used as photostabilizers for poly(vinyl chloride) (PVC). These compounds reduced the level of photodegradation in PVC films, with some additives showing a substantial reduction in the rate of appearance of degradation products and a decrease in the quantum yield of chain scission. The stabilization may occur through direct absorption of UV radiation and energy dissipation as heat (Balakit et al., 2015).
Synthesis of Diverse Derivatives
A new approach to synthesize 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives has been established. This involves cross-coupling reactions and domino processes yielding compounds like 4-bromo-3-methylthio 2,5-diaryl furan. Such syntheses are significant in creating various organic compounds with potential applications in different fields (Yin et al., 2008).
Vibrational Spectra and DFT Simulations
This compound derivatives have been analyzed through vibrational spectra and density functional theory (DFT) simulations. Such studies are crucial for understanding the molecular structure, electronic properties, and potential applications in various fields, including material science (Balakit et al., 2017).
Copolymerization Studies
This compound has been investigated for its copolymerization behavior with common monomers like methyl methacrylate and n-butyl acrylate. Understanding its reactivity and copolymerization characteristics can lead to the development of new polymeric materials with unique properties (Trumbo, 1992).
Chalcogenophene Der
ivatives PreparationThe preparation of chalcogenophene derivatives, including 4-bromo-selenophenes and 4-methylthio-thiophenes, has been reported. These compounds were synthesized through cyclization reactions of diynols promoted by diorganyl dichalcogenides and halogen sources. This research is vital for developing new chalcogen-containing organic compounds with potential applications in material science and pharmaceuticals (Roehrs et al., 2015).
Crystal Structure Analysis
The crystal structure of compounds containing this compound has been analyzed. This research is fundamental in understanding the structural aspects of these compounds, which can influence their physical, chemical, and biological properties, and find applications in various fields, including material science and pharmaceuticals (Nagaraju et al., 2018).
Autopolymerization and Material Design
Research on the autopolymerization of bromo-alkoxythiophene derivatives and analysis of reaction products has been conducted. This study provides insights into the polymerization reaction mechanisms and guides the design of new polymer materials using thiophene derivatives (Nishimura et al., 2020).
Synthesis of Light-Emitting Polythiophene Derivatives
The synthesis of polythiophenes with terphenyl mesogenic side chains has been achieved, which are used in light-emitting applications. These compounds have shown high photoluminescence and stability, making them suitable for use in optoelectronic devices (Chen et al., 2010).
Electrochemical Synthesis and Device Application
Functionalized thiophenes, including this compound derivatives, have been synthesized electrochemically. Their application in electrochromic devices demonstrates their potential in material science, particularly in developing smart materials and coatings (Cihaner & Önal, 2007).
Wirkmechanismus
Target of Action
The primary target of 4-Bromo-2-(methylthio)thiophene is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is part of the organoboron reagents used in the SM coupling reaction .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its bioavailability would be influenced by these properties.
Result of Action
The result of the action of this compound is the formation of a new Pd–C bond . This occurs through oxidative addition, where palladium becomes oxidized through its donation of electrons .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Zukünftige Richtungen
Thiophene derivatives are being studied intensively due to their anticancer, antimicrobial, antioxidant, and other clinically important properties . They are also being used in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Biochemische Analyse
Biochemical Properties
It is known that this compound can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of organoboron reagents with palladium (II) complexes .
Cellular Effects
Molecular Mechanism
It is known to participate in Suzuki–Miyaura coupling reactions, which involve the transmetalation of organoboron reagents with palladium (II) complexes . This suggests that it may interact with biomolecules through binding interactions, potentially leading to changes in gene expression or enzyme activity.
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade rapidly
Metabolic Pathways
It is known to participate in Suzuki–Miyaura coupling reactions , suggesting that it may interact with enzymes or cofactors involved in these pathways
Eigenschaften
IUPAC Name |
4-bromo-2-methylsulfanylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrS2/c1-7-5-2-4(6)3-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZWFWQJUITPAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437507 | |
| Record name | Thiophene, 4-bromo-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87310-65-4 | |
| Record name | Thiophene, 4-bromo-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



